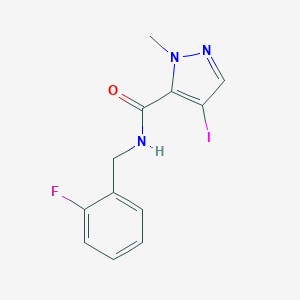
N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has been synthesized for various scientific research applications. It is a pyrazole derivative that has been found to exhibit promising biological activities, making it a potential candidate for drug discovery and development.
Wirkmechanismus
The exact mechanism of action of N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide can modulate the levels of various biochemical markers involved in inflammation and cancer progression. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide in lab experiments include its ability to modulate inflammation and tumor growth, making it a potential candidate for drug discovery and development. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide could focus on its potential as a therapeutic agent for various inflammatory and neoplastic diseases. Additionally, further studies could investigate its potential side effects and toxicity, as well as its pharmacokinetic and pharmacodynamic properties. Finally, the development of novel derivatives of N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Synthesemethoden
The synthesis of N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 2-butylphenylhydrazine with ethyl 2-bromoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to nitration and subsequent chlorination to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models. Furthermore, it has been shown to possess antitumor properties, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
|---|---|
Molekularformel |
C14H15ClN4O3 |
Molekulargewicht |
322.75 g/mol |
IUPAC-Name |
N-(2-butylphenyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H15ClN4O3/c1-2-3-6-9-7-4-5-8-10(9)16-14(20)12-11(15)13(18-17-12)19(21)22/h4-5,7-8H,2-3,6H2,1H3,(H,16,20)(H,17,18) |
InChI-Schlüssel |
QZPVTKWLGHTAFV-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC1=CC=CC=C1NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
SMILES |
CCCCC1=CC=CC=C1NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
Kanonische SMILES |
CCCCC1=CC=CC=C1NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)

![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)
![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)

![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)



![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)